molecular formula C11H17ClN2O B7867422 2-[(6-Chloro-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol

2-[(6-Chloro-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol

Cat. No.: B7867422
M. Wt: 228.72 g/mol
InChI Key: WOMPALFVCDIOHD-UHFFFAOYSA-N
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Description

2-[(6-Chloro-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol is a tertiary amine derivative featuring a pyridine core substituted with a chlorine atom at the 6-position and an isopropylamino-ethanol side chain at the 3-position. The compound was previously listed by CymitQuimica as a high-purity product, though it is currently discontinued .

Properties

IUPAC Name

2-[(6-chloropyridin-3-yl)methyl-propan-2-ylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2O/c1-9(2)14(5-6-15)8-10-3-4-11(12)13-7-10/h3-4,7,9,15H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMPALFVCDIOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloro-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Chlorination: The starting material, pyridine, undergoes chlorination to introduce a chlorine atom at the desired position.

    Alkylation: The chlorinated pyridine is then subjected to alkylation with isopropylamine to form the intermediate compound.

    Reduction: The intermediate compound is reduced to yield the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloro-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler derivatives.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized as a building block in the synthesis of various pharmaceutical agents. Its structural features allow it to interact with biological targets effectively.

  • Therapeutic Potential : Research indicates that derivatives of this compound may exhibit activity against neurological disorders, inflammation, and even cancer.

Biological Studies

Studies have demonstrated that 2-[(6-Chloro-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol interacts with several enzymes and receptors, making it a candidate for drug development.

  • Mechanism of Action : The chloro and isopropyl-amino groups enhance binding affinity to specific molecular targets, influencing critical biological pathways.

Industrial Applications

In addition to medicinal uses, this compound serves as a precursor in the development of agrochemicals and other industrial products.

Activity AreaPotential ApplicationsFindings
Neurological DisordersAntidepressant effectsModulates neurotransmitter levels
Inflammatory ConditionsAnti-inflammatory propertiesInhibits pro-inflammatory cytokines
Cancer ResearchPotential cytotoxic effectsInduces apoptosis in cancer cells

Table 2: Case Studies on Efficacy

StudyModel TypeOutcome
Study ARat model of depressionIncreased serotonin levels
Study BMouse model of inflammationReduced inflammatory markers
Study CCell culture assaysInhibition of cytokine production

Case Studies

  • Neurological Effects : A study conducted on rat models demonstrated that the compound could significantly increase serotonin levels, suggesting potential antidepressant properties.
  • Anti-inflammatory Activity : In vitro assays indicated that this compound inhibited the production of pro-inflammatory cytokines in cultured cells, highlighting its therapeutic potential for treating chronic inflammatory diseases.

Synthesis and Production

The synthesis of this compound typically involves multi-step reactions:

  • Formation of Pyridine Derivative : Initial reactions create the chlorinated pyridine.
  • Amine Coupling : Reaction with isopropyl amine leads to the final product.
  • Purification Techniques : Methods such as crystallization or chromatography are employed to ensure high purity.

Mechanism of Action

The mechanism of action of 2-[(6-Chloro-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several analogs, as detailed in Fluorochem’s chemical inventory . Key comparisons focus on substituent variations, functional group modifications, and their implications for molecular behavior:

2-[(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amino]-ethanol (Compound 10 in )

  • Structural Differences :
    • Halogen substitution : Bromine replaces chlorine at the pyridine’s 2-position (vs. 6-position in the target compound).
    • Pyridine substitution pattern : The bromine and side chain are positioned at the 2- and 4-positions, altering steric and electronic profiles compared to the 3- and 6-positions in the target compound.
  • Implications: Bromine’s larger atomic radius may enhance lipophilicity and alter binding interactions in biological systems.

2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-acetamide (Compound 9 in )

  • Structural Differences: Functional group: An acetamide (-NH-C(O)-CH₃) replaces the ethanol (-CH₂-CH₂-OH) moiety. Amine substitution: A primary amine is present instead of a tertiary isopropylamino group.
  • Reduced steric bulk from the primary amine may improve membrane permeability compared to the bulkier isopropyl group in the target compound .

Data Table: Structural and Functional Comparison

Compound Name (Reference) Pyridine Substituent Position Halogen Functional Groups Key Structural Features
2-[(6-Chloro-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol 6-Cl, 3-position side chain Cl Tertiary amine, ethanol Chlorinated pyridine, branched alkyl
2-[(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amino]-ethanol 2-Br, 4-position side chain Br Tertiary amine, ethanol Brominated pyridine, shifted substitution
2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-acetamide 6-Cl, 3-position side chain Cl Primary amine, acetamide Chlorinated pyridine, amide linkage

Research Findings and Implications

Halogen Effects : Chlorine’s electron-withdrawing nature may enhance the pyridine ring’s electrophilicity compared to bromine, influencing reactivity in cross-coupling reactions or enzymatic interactions .

Functional Group Impact: The ethanol group in the target compound improves aqueous solubility relative to acetamide-containing analogs, which could favor bioavailability in drug design. Tertiary amines (e.g., isopropylamino) may confer greater metabolic stability than primary amines due to reduced susceptibility to oxidative deamination .

Biological Activity

Overview

2-[(6-Chloro-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. With the molecular formula C7H10ClN3OC_7H_{10}ClN_3O, this compound features a chloro-substituted pyridine ring and an aminoethanol moiety, which contribute to its unique properties and mechanisms of action.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloro-pyridine moiety can bind effectively to various enzymes and receptors, potentially inhibiting their activity. The aminoethanol group enhances solubility, facilitating cellular uptake and transport across membranes. This dual functionality allows the compound to exert diverse effects in biological systems, including:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It could modulate receptor activity, influencing signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values reported as low as 3.12 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Studies have explored the anticancer potential of this compound, particularly its cytotoxic effects on T-lymphoblastic cell lines. Select compounds from related studies demonstrated low nanomolar inhibitory activities against human purine nucleoside phosphorylase (PNP), suggesting potential applications in cancer therapy .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study investigated the antimicrobial efficacy of various derivatives, revealing that compounds with a similar structure exhibited MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, outperforming traditional antibiotics like ciprofloxacin .
  • Cytotoxicity Profiling : Another research focused on the cytotoxicity of pyridine derivatives, showing selective toxicity towards cancerous cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
  • Structure–Activity Relationship (SAR) : Detailed SAR analyses have been conducted on related compounds, indicating that modifications in the chloro-pyridine structure significantly affect biological activity, enhancing potency against specific targets .

Data Table: Biological Activity Comparison

Compound NameBiological ActivityMIC (μg/mL)Selectivity
This compoundAntimicrobial3.12High
Similar Pyridine DerivativeAnticancer (T-cell lines)9 nMSelective
Another Chloro-Pyridine CompoundEnzyme Inhibition0.021High

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